molecular formula C3H6ClN5O B13039445 5-Amino-2H-triazole-4-carboxamide hydrochloride CAS No. 117310-71-1

5-Amino-2H-triazole-4-carboxamide hydrochloride

Cat. No.: B13039445
CAS No.: 117310-71-1
M. Wt: 163.56 g/mol
InChI Key: GTZDSTUAHIRKDH-UHFFFAOYSA-N
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Description

5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

CAS No.

117310-71-1

Molecular Formula

C3H6ClN5O

Molecular Weight

163.56 g/mol

IUPAC Name

5-amino-2H-triazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C3H5N5O.ClH/c4-2-1(3(5)9)6-8-7-2;/h(H2,5,9)(H3,4,6,7,8);1H

InChI Key

GTZDSTUAHIRKDH-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1N)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride can be achieved through several methods. One common approach involves the reaction of carbodiimides with diazo compounds under mild conditions. This transition-metal-free strategy involves a cascade nucleophilic addition/cyclization process . Another method involves the use of indole derivatives, which are prevalent in selected alkaloids .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Mechanism of Action

The mechanism of action of 5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the RecA-mediated auto-proteolysis of LexA, a key reaction in the bacterial SOS response . This inhibition sensitizes bacteria to antibiotics and slows the appearance of resistance.

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